molecular formula C4H4N4O3 B12832197 1H-Imidazole-4-carboxamide, 5-nitro- CAS No. 65865-80-7

1H-Imidazole-4-carboxamide, 5-nitro-

Cat. No.: B12832197
CAS No.: 65865-80-7
M. Wt: 156.10 g/mol
InChI Key: YJHHUXIIKAYKJJ-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carboxamide, 5-nitro- is a heterocyclic compound that features a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4-carboxamide, 5-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Substitution reactions can introduce various functional groups at different positions on the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the ring .

Scientific Research Applications

1H-Imidazole-4-carboxamide, 5-nitro- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1H-Imidazole-4-carboxamide, 5-nitro- is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-nitro-1H-imidazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3/c5-3(9)2-4(8(10)11)7-1-6-2/h1H,(H2,5,9)(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHHUXIIKAYKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382702
Record name 1H-Imidazole-4-carboxamide, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65865-80-7
Record name 1H-Imidazole-4-carboxamide, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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